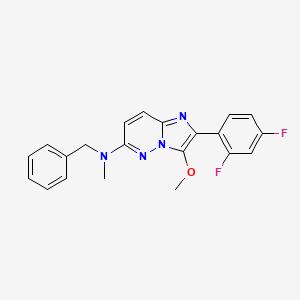
Tuberculosis inhibitor 9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tuberculosis inhibitor 9 is a chemical compound designed to inhibit the growth and proliferation of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound is part of a broader effort to develop new treatments for tuberculosis, especially in the face of rising drug resistance. This compound targets specific enzymes and pathways within the bacterium, making it a promising candidate for future therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tuberculosis inhibitor 9 involves multiple steps, including the cyclization of triazolyl-chalocones with hydroxylamine, followed by the deprotection of amino and thio functionalities . The reaction conditions typically involve the use of microwave irradiation at 140°C for about 20 minutes, which facilitates the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to monitor the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tuberculosis inhibitor 9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include hydroxylamine, phenacyl bromide, and N,N′-dimethyl aniline . Reaction conditions often involve microwave irradiation and controlled temperatures to ensure the desired chemical transformations.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are tested for their inhibitory activity against Mycobacterium tuberculosis .
Applications De Recherche Scientifique
Tuberculosis inhibitor 9 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the synthesis and reactivity of heterocyclic inhibitors. In biology, it is used to investigate the mechanisms of bacterial inhibition and resistance. In medicine, this compound is being explored as a potential therapeutic agent for treating drug-resistant tuberculosis. Industrial applications include the development of new diagnostic tools and treatments for tuberculosis .
Mécanisme D'action
Comparison with Other Similar Compounds: Tuberculosis inhibitor 9 is unique in its ability to target multiple enzymes and pathways within Mycobacterium tuberculosis. Similar compounds include isoniazid, rifampicin, and ethambutol, which also target specific bacterial processes but may have different mechanisms of action and efficacy .
Comparaison Avec Des Composés Similaires
- Isoniazid
- Rifampicin
- Ethambutol
- Pyrazinamide
- Bedaquiline
These compounds, like Tuberculosis inhibitor 9, are used in the treatment of tuberculosis but may vary in their effectiveness and resistance profiles .
Propriétés
Formule moléculaire |
C21H18F2N4O |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
N-benzyl-2-(2,4-difluorophenyl)-3-methoxy-N-methylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C21H18F2N4O/c1-26(13-14-6-4-3-5-7-14)19-11-10-18-24-20(21(28-2)27(18)25-19)16-9-8-15(22)12-17(16)23/h3-12H,13H2,1-2H3 |
Clé InChI |
PSVWOVBTOZQNKU-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)C2=NN3C(=NC(=C3OC)C4=C(C=C(C=C4)F)F)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




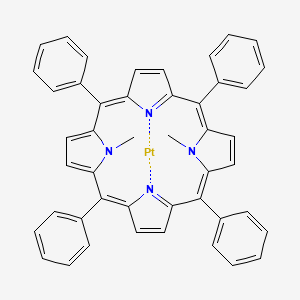
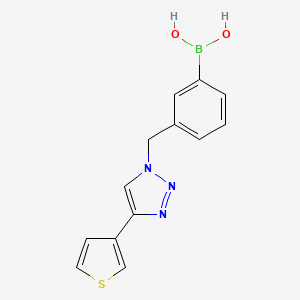
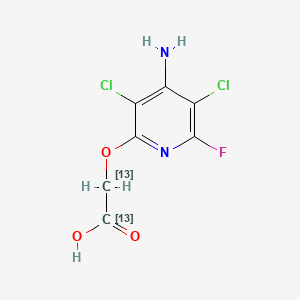
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)

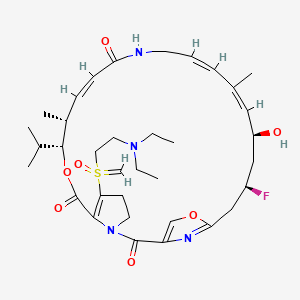
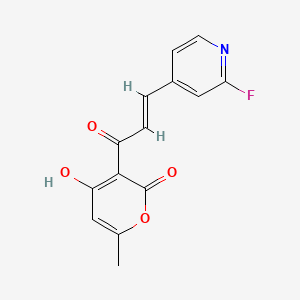
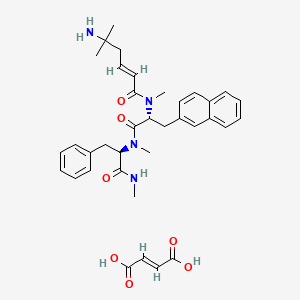
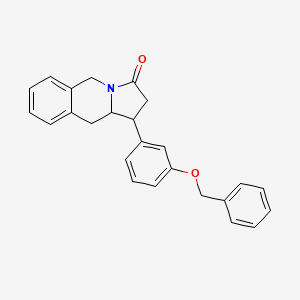
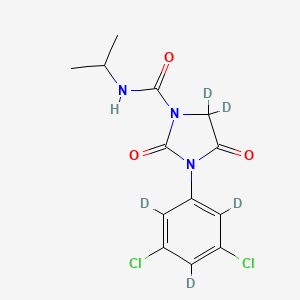
![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12396469.png)
